7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of triazino-purines. This compound is characterized by its unique structure, which includes a bromobenzyl group and multiple methyl groups attached to a triazino-purine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7,8-diamino-1,3-dimethylxanthine, which is obtained by reacting 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid.
Cyclization: The intermediate is then subjected to cyclization with hydrochloric acid to form 2,4,7,9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone.
Alkylation: The final step involves the treatment of the tetrone with alkylamines to yield the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Hydrochloric Acid: Used in the cyclization step.
Alkylamines: Employed in the alkylation step to introduce the bromobenzyl group.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted triazino-purines and their derivatives, which can exhibit different biological activities.
Scientific Research Applications
7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and anticancer properties.
Mechanism of Action
The mechanism of action of 7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazines: These compounds share the triazine core and exhibit similar chemical properties.
Purines: Compounds with a purine core that have diverse biological activities.
Tetrazines: Another class of nitrogen-containing heterocycles with various applications.
Uniqueness
7-(4-bromobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its specific substitution pattern and the presence of the bromobenzyl group.
Properties
IUPAC Name |
7-[(4-bromophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O2/c1-10-11(2)25-14-15(20-17(25)23(4)21-10)22(3)18(27)24(16(14)26)9-12-5-7-13(19)8-6-12/h5-8,11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUNJVDABVVFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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